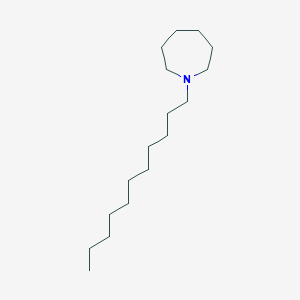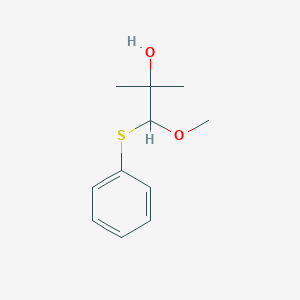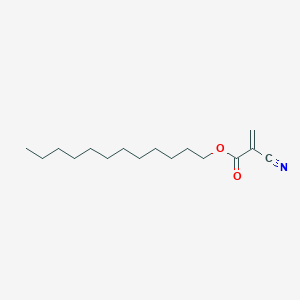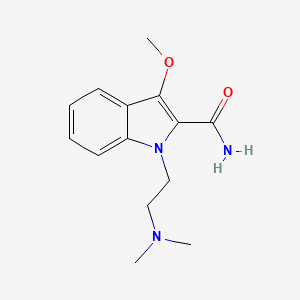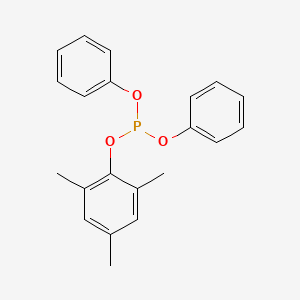
1,3,2-Benzothiazaphospholine, 5-chloro-2-phenyl-, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Benzothiazaphospholine, 5-chloro-2-phenyl-, 2-sulfide is an organophosphorus compound that features a unique structure combining a benzothiazole ring with a phospholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzothiazaphospholine, 5-chloro-2-phenyl-, 2-sulfide typically involves the reaction of 2-aminothiophenol with phosphorus trichloride and an appropriate phenyl-substituted reagent. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzothiazaphospholine, 5-chloro-2-phenyl-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivative.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzothiazaphospholine derivatives.
Scientific Research Applications
1,3,2-Benzothiazaphospholine, 5-chloro-2-phenyl-, 2-sulfide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3,2-Benzothiazaphospholine, 5-chloro-2-phenyl-, 2-sulfide involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes. These complexes can then participate in catalytic cycles or biological processes. The specific pathways and targets depend on the context of its application, such as its role in catalysis or its interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3,2-Benzothiazaphosphole, 5-chloro-2,3-dihydro-2-phenyl-, 2-sulfide
- 5-Chloro-2,1,3-benzothiadiazol-4-amine
Uniqueness
1,3,2-Benzothiazaphospholine, 5-chloro-2-phenyl-, 2-sulfide is unique due to its combination of a benzothiazole ring with a phospholine moiety. This structural feature imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
73713-80-1 |
|---|---|
Molecular Formula |
C12H9ClNPS2 |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
5-chloro-2-phenyl-2-sulfanylidene-3H-1,3,2λ5-benzothiazaphosphole |
InChI |
InChI=1S/C12H9ClNPS2/c13-9-6-7-12-11(8-9)14-15(16,17-12)10-4-2-1-3-5-10/h1-8H,(H,14,16) |
InChI Key |
MEIXQUBZUCFTLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P2(=S)NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)


